molecular formula C12H15BrN2OS B12622171 4-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine hydrobromide

4-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine hydrobromide

Cat. No.: B12622171
M. Wt: 315.23 g/mol
InChI Key: SHKJNMGHYRAKJY-UHFFFAOYSA-N
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Description

4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide is a chemical compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring substituted with a methoxy-dimethylphenyl group and an amine group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves the formation of the thiazole ring followed by the introduction of the methoxy-dimethylphenyl group. One common method involves the cyclization of appropriate α-haloketones with thiourea under basic conditions to form the thiazole ring. Subsequent substitution reactions introduce the methoxy and dimethyl groups on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The methoxy and dimethyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Thiazole derivatives are known for their therapeutic potential, and this compound is investigated for its pharmacological effects.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy and dimethyl groups on the phenyl ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Lacks the dimethyl groups on the phenyl ring.

    4-(3,5-dimethylphenyl)-1,3-thiazol-2-amine: Lacks the methoxy group on the phenyl ring.

    4-(4-methoxy-3,5-dimethylphenyl)-1,3-oxazol-2-amine: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiazole ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15BrN2OS

Molecular Weight

315.23 g/mol

IUPAC Name

4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C12H14N2OS.BrH/c1-7-4-9(5-8(2)11(7)15-3)10-6-16-12(13)14-10;/h4-6H,1-3H3,(H2,13,14);1H

InChI Key

SHKJNMGHYRAKJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2=CSC(=N2)N.Br

Origin of Product

United States

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